5-Neopentylpyrimidin-2-amine
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Overview
Description
5-Neopentylpyrimidin-2-amine is a derivative of pyrimidine, a heterocyclic aromatic organic compound. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The unique structure of this compound makes it a compound of interest for various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Neopentylpyrimidin-2-amine typically involves the reaction of benzylidene acetones with ammonium thiocyanates. This process includes several steps such as ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and the formation of guanidines with suitable amines .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as electrosynthesis and the use of green chemistry principles are often employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 5-Neopentylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: Conversion to methylsulfonyl compounds.
Reduction: Formation of guanidines.
Substitution: Introduction of different functional groups on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid.
Reduction: Ammonium thiocyanates.
Substitution: Various amines and benzylidene acetones.
Major Products: The major products formed from these reactions include substituted pyrimidines and guanidines, which have significant biological activities .
Scientific Research Applications
5-Neopentylpyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and catalysts due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Neopentylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes and receptors, thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
2-Aminopyrimidine: Known for its antitrypanosomal and antiplasmodial activities.
4-Aminopyrimidine: Exhibits anti-inflammatory and enzyme inhibitory activities.
N-Arylpyrimidin-2-amine: Used in the synthesis of various biologically active compounds.
Uniqueness: 5-Neopentylpyrimidin-2-amine stands out due to its unique neopentyl group, which can influence its chemical reactivity and biological activity. This structural feature differentiates it from other pyrimidine derivatives and can lead to distinct applications in research and industry .
Properties
Molecular Formula |
C9H15N3 |
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Molecular Weight |
165.24 g/mol |
IUPAC Name |
5-(2,2-dimethylpropyl)pyrimidin-2-amine |
InChI |
InChI=1S/C9H15N3/c1-9(2,3)4-7-5-11-8(10)12-6-7/h5-6H,4H2,1-3H3,(H2,10,11,12) |
InChI Key |
ADSHNWROWDRQOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=CN=C(N=C1)N |
Origin of Product |
United States |
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